Luteolin Luteolin Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.
Luteolin, also known as digitoflavone or flacitran, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, luteolin is considered to be a flavonoid lipid molecule. Luteolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Luteolin has been primarily detected in blood. Within the cell, luteolin is primarily located in the membrane (predicted from logP). Luteolin is also a parent compound for other transformation products, including but not limited to, 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin, carlinoside, and luteolin 6-C-[beta-D-glucosyl-(1->2)-alpha-L-arabinoside]. Luteolin is a bitter tasting compound that can be found in a number of food items such as hot chocolate, coconut, oyster mushroom, and black salsify. This makes luteolin a potential biomarker for the consumption of these food products.
Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4' 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an antioxidant, an anti-inflammatory agent and an apoptosis inducer. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-).
Brand Name: Vulcanchem
CAS No.: 491-70-3
VCID: VC0533862
InChI: InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H
SMILES: O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C13
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

Luteolin

CAS No.: 491-70-3

Inhibitors

VCID: VC0533862

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Luteolin - 491-70-3

CAS No. 491-70-3
Product Name Luteolin
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone
Standard InChI InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H
Standard InChIKey IQPNAANSBPBGFQ-UHFFFAOYSA-N
SMILES O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C13
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O
Appearance Solid powder
Boiling Point 348.61°C (rough estimate)
Melting Point Mp 328-330 ° (325 °)
329.5°C
Physical Description Solid
Description Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.
Luteolin, also known as digitoflavone or flacitran, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, luteolin is considered to be a flavonoid lipid molecule. Luteolin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Luteolin has been primarily detected in blood. Within the cell, luteolin is primarily located in the membrane (predicted from logP). Luteolin is also a parent compound for other transformation products, including but not limited to, 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-glucosylluteolin, carlinoside, and luteolin 6-C-[beta-D-glucosyl-(1->2)-alpha-L-arabinoside]. Luteolin is a bitter tasting compound that can be found in a number of food items such as hot chocolate, coconut, oyster mushroom, and black salsify. This makes luteolin a potential biomarker for the consumption of these food products.
Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4' 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an antioxidant, an anti-inflammatory agent and an apoptosis inducer. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BRN 0292084; C.I. 75590; C.I. Natural Yellow 2; CCRIS 3790; Cyanidenon 1470; Digitoflavone; Flacitran; Luteoline; Luteolol; Salifazide; Luteolin
Reference 1: Popov AM, Krivoshapko ON, Klimovich AA, Artyukov AA. [Biological activity and mechanisms of therapeutic action of rosmarinic acid, luteolin and its sulphated derivatives]. Biomed Khim. 2016 Jan-Feb;62(1):22-30. doi: 10.18097/PBMC20166201022. Review. Russian. PubMed PMID: 26973183.
2: Nabavi SF, Braidy N, Gortzi O, Sobarzo-Sanchez E, Daglia M, Skalicka-Woźniak K, Nabavi SM. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Res Bull. 2015 Oct;119(Pt A):1-11. doi: 10.1016/j.brainresbull.2015.09.002. Epub 2015 Sep 8. Review. PubMed PMID: 26361743.
3: Gray AL, Stephens CA, Bigelow RL, Coleman DT, Cardelli JA. The polyphenols (-)-epigallocatechin-3-gallate and luteolin synergistically inhibit TGF-β-induced myofibroblast phenotypes through RhoA and ERK inhibition. PLoS One. 2014 Oct 1;9(10):e109208. doi: 10.1371/journal.pone.0109208. PMID: 25272043; PMCID: PMC4182889.
4: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.
5: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.
PubChem Compound 5280445
Last Modified Nov 11 2021
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